
2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been the focus of considerable attention in the fields of drug invention and development .
Synthesis Analysis
There are several methods for synthesizing benzofuran derivatives. For example, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .
Chemical Reactions Analysis
Benzofuran derivatives can undergo a variety of chemical reactions. For example, they can participate in cross-coupling reactions with alkyl Grignard reagents . They can also undergo oxidative cyclization, hydroalkoxylation, and reductive cyclization .
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have demonstrated significant anticancer potential. For instance, compound 36 (Fig. 8) derived from this class of compounds exhibits substantial cell growth inhibitory effects across various cancer cell lines. Notably, it shows inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Researchers continue to explore the mechanisms underlying this promising anticancer activity.
Hepatitis C Virus (HCV) Treatment
A novel macrocyclic benzofuran compound has been discovered with potent anti-HCV activity. This finding suggests its potential as an effective therapeutic drug for hepatitis C disease . Further investigations into its mode of action and clinical applications are ongoing.
Synthetic Chemistry
Benzofuran compounds serve as essential building blocks in synthetic chemistry. Novel methods for constructing benzofuran rings have emerged, including a unique free radical cyclization cascade that enables the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling has been employed to construct benzofuran rings with high yield and minimal side reactions .
Drug Lead Compound Exploration
Given their diverse pharmacological activities, benzofuran derivatives are considered potential natural drug lead compounds. Researchers explore their structures and bioactivities to identify novel drug candidates. Natural products containing benzofuran rings, such as those found in higher plants, serve as valuable sources for drug discovery .
Enantioselective Synthesis
Researchers have developed strategies for the enantioselective synthesis of chiral benzofuran derivatives. For example, chiral 2-methyl-2,3-dihydro-1-benzofuran can be prepared from salicylaldehyde through asymmetric reduction using a spiroborate ester catalyst . This approach facilitates the creation of optically active compounds with potential pharmaceutical applications.
Antioxidant and Anti-Inflammatory Properties
While specific studies on this particular compound are limited, benzofuran derivatives in general exhibit antioxidant and anti-inflammatory properties. These characteristics make them interesting targets for further investigation in the context of oxidative stress-related diseases and inflammation-related disorders.
Future Directions
Mechanism of Action
Target of action
The compound “2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid” contains a benzofuran ring, which is a common structural unit in various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical pathways
Benzofuran derivatives have been shown to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The solubility and stability of the compound could be influenced by the benzofuran ring and the carboxylic acid group .
Result of action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Action environment
The action, efficacy, and stability of “2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid” could be influenced by various environmental factors such as temperature and pH .
properties
IUPAC Name |
2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-11-8-13-9-12(6-7-18(13)23-11)17-10-15(19(21)22)14-4-2-3-5-16(14)20-17/h2-7,9-11H,8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHXYVGXFLZVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

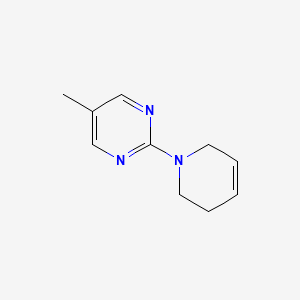
![Tert-butyl N-(6-azaspiro[3.4]octan-8-yl)carbamate;hydrochloride](/img/structure/B2696788.png)

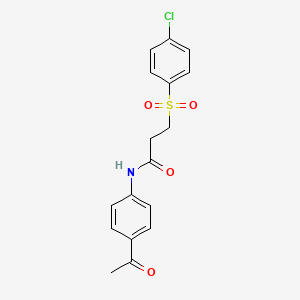
![7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2696794.png)

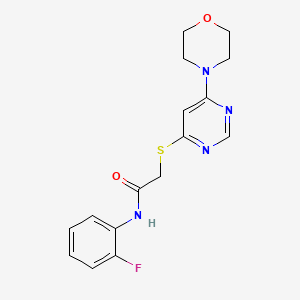
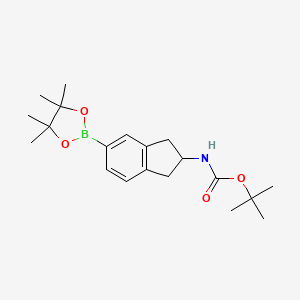
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2696799.png)
![3-Ethenylsulfonyl-N-[4-(furan-2-yl)phenyl]propanamide](/img/structure/B2696803.png)
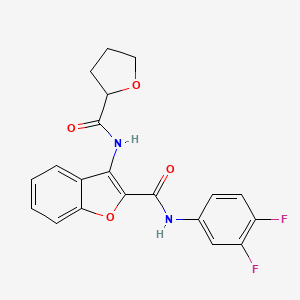
![3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2696807.png)

![2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2696809.png)